
ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs for other diseases. One of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential applications of this compound in other fields, such as anti-inflammatory and anti-microbial drug development. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, and to explore its potential as a cancer drug.
Synthesemethoden
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process. The first step involves the synthesis of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxyphenoxy)acetic acid to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate. The final step involves the amidation of the ester using benzoyl chloride and ammonia to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-28-22(27)15-9-11-16(12-10-15)23-19(26)13-29-18-8-6-5-7-17(18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNSIRBQDZICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

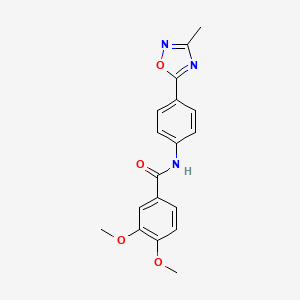
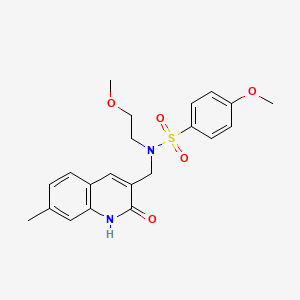

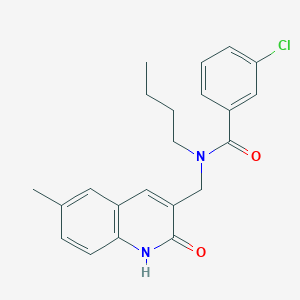
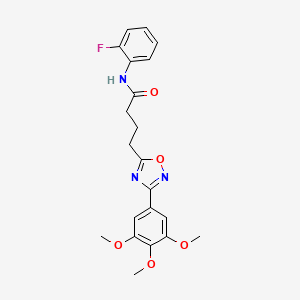
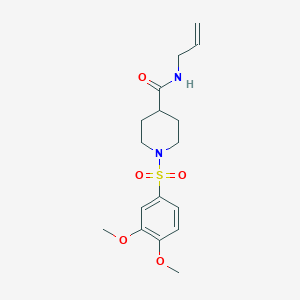
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)

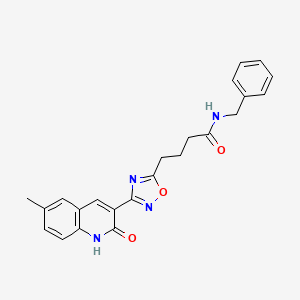

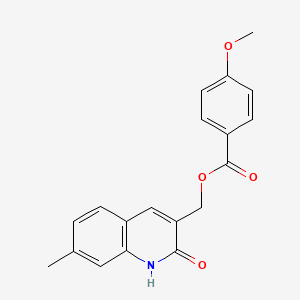
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
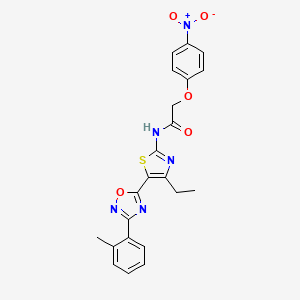
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)